molecular formula C11H23NO4S2 B2409309 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797847-41-6

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No. B2409309
M. Wt: 297.43
InChI Key: JLMZXGCDFBVNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which makes the ring significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

Azetidines can be synthesized through various methods. One approach involves the use of visible light-mediated intermolecular [2+2] photocycloadditions . This method is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .


Molecular Structure Analysis

The structure of azetidines is characterized by a four-membered heterocycle . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . For example, the N-alkylation and N-acylation of azetidine nitrogen have been discussed .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines are influenced by their four-membered heterocyclic structure . This structure imparts a considerable ring strain, which results in unique reactivity .

Scientific Research Applications

    Asymmetric Catalysis

    • Summary : Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been used for asymmetric catalysis. These compounds play a crucial role in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . Azetidines are expected to continue playing a significant role in organic synthesis and medicinal chemistry .

properties

IUPAC Name

1-butylsulfonyl-3-(2-methylpropylsulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4S2/c1-4-5-6-18(15,16)12-7-11(8-12)17(13,14)9-10(2)3/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMZXGCDFBVNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CC(C1)S(=O)(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine

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